molecular formula C5H9Cl2N3 B1291903 4-Hydrazinylpyridine dihydrochloride CAS No. 106898-34-4

4-Hydrazinylpyridine dihydrochloride

Cat. No.: B1291903
CAS No.: 106898-34-4
M. Wt: 182.05 g/mol
InChI Key: KAYWWASZYKDHGZ-UHFFFAOYSA-N
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Description

4-Hydrazinylpyridine dihydrochloride is a chemical compound with the molecular formula C5H9Cl2N3. It is a derivative of pyridine, characterized by the presence of a hydrazine group (-NH-NH2) attached to the pyridine ring. This compound is commonly used in various chemical synthesis processes due to its reactivity and versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydrazinylpyridine dihydrochloride can be synthesized through several methods. One common method involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate. This reaction is typically carried out in solvents such as pyridine, dioxane, ethanol, acetonitrile, tetrahydrofuran (THF), dimethylformamide (DMF), or methylene chloride, at temperatures ranging from 0 to 150°C .

Another method involves the reduction of the corresponding diazonium salts. For example, unsubstituted 4-hydrazinopyridine can be obtained with a yield of 70% by reacting 4-pyridylpyridinium dichloride with hydrazine hydrate in a basic medium .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis methods but are scaled up to accommodate larger quantities. The choice of solvent and reaction conditions may be optimized for cost-effectiveness and efficiency.

Mechanism of Action

The mechanism of action of 4-Hydrazinylpyridine dihydrochloride involves its reactivity due to the presence of the hydrazine group. This group allows the compound to participate in various chemical reactions, forming bonds with other molecules and leading to the synthesis of complex structures. The molecular targets and pathways involved depend on the specific application and the nature of the molecules being synthesized .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydrazinylpyridine dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties. This makes it particularly useful in certain chemical synthesis processes and applications where other hydrazinopyridine derivatives may not be as effective .

Properties

IUPAC Name

pyridin-4-ylhydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3.2ClH/c6-8-5-1-3-7-4-2-5;;/h1-4H,6H2,(H,7,8);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAYWWASZYKDHGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1NN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Chloropyridine hydrochloride (14 g) was added to hydrazine monohydrate (50 mL) and the mixture was stirred at 120° C. for 1 hr. A 1 mol/L a aqueous sodium hydroxide solution (100 mL) and sodium chloride were added to the reaction solution. The mixture was extracted with ethyl acetate and the extract solution was dried and concentrated under reduced pressure. The residue was dissolved in ethyl acetate (100 mL) and 4 mol/L hydrochloric acid-ethyl acetate (50 mL) was added under ice-cooling. The precipitate was collected by filtration to give 4-hydrazinopyridine dihydrochloride (16 g) as a pale-yellow solid.
Name
4-Chloropyridine hydrochloride
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Hydrazinylpyridine dihydrochloride
Reactant of Route 2
4-Hydrazinylpyridine dihydrochloride
Reactant of Route 3
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4-Hydrazinylpyridine dihydrochloride
Reactant of Route 4
4-Hydrazinylpyridine dihydrochloride
Reactant of Route 5
4-Hydrazinylpyridine dihydrochloride
Reactant of Route 6
4-Hydrazinylpyridine dihydrochloride

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